N-Acetyl-d-mannosamine-6-phosphate disodium salt
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Overview
Description
Disodium;[(2R,3S,4R,5S)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl phosphate is a chemical compound with the molecular formula C8H15NNa2O9P. It is commonly known as N-acetyl-D-glucosamine-6-phosphate disodium salt. This compound is a derivative of glucose and is involved in various biochemical processes, particularly in the metabolism of amino sugars.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-d-mannosamine-6-phosphate disodium salt typically involves the phosphorylation of N-acetyl-D-glucosamine. The process begins with the acetylation of D-glucosamine to form N-acetyl-D-glucosamine. This intermediate is then phosphorylated using a phosphorylating agent such as phosphoric acid or a phosphate ester in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Disodium;[(2R,3S,4R,5S)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Disodium;[(2R,3S,4R,5S)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Plays a role in the study of metabolic pathways involving amino sugars and their derivatives.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals, nutraceuticals, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-Acetyl-d-mannosamine-6-phosphate disodium salt involves its role as a substrate in enzymatic reactions. It is phosphorylated by specific kinases to form active intermediates that participate in metabolic pathways. The compound interacts with various molecular targets, including enzymes and receptors, to modulate biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-D-glucosamine: A precursor in the synthesis of N-Acetyl-d-mannosamine-6-phosphate disodium salt.
Glucose-6-phosphate: Another phosphorylated sugar involved in metabolic pathways.
N-acetyl-D-galactosamine-6-phosphate: A similar compound with a different sugar moiety.
Uniqueness
Disodium;[(2R,3S,4R,5S)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl phosphate is unique due to its specific structure and functional groups, which confer distinct biochemical properties. Its role in amino sugar metabolism and potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
disodium;[(2R,3S,4R,5S)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO9P.2Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;;/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16);;/q;2*+1/p-2/t4-,5+,6-,7-,8?;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTQIRWXAAREEM-GSPRWFLZSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NNa2O9P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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